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molecular formula C12H23N B8345749 N-(2-Ethylbutylidene)-2-ethyl-1-butenylamine

N-(2-Ethylbutylidene)-2-ethyl-1-butenylamine

Cat. No. B8345749
M. Wt: 181.32 g/mol
InChI Key: WDIUCIDPHVGGKD-UHFFFAOYSA-N
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Patent
US04443609

Procedure details

To a sample of 250 grams of 28% ammonium hydroxide was added 215 grams of 2-ethylbutyraldehyde and the heterogeneous mixture was stirred for 18 hours at ambient temperature. The resulting organic layer was separated, and after drying, slowly distilled at atmospheric pressure to yield 148.8 grams of 3,7-diethyl-5-azanona-3,5-diene.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[CH2:3]([CH:5]([CH2:8][CH3:9])[CH:6]=O)[CH3:4]>>[CH2:3]([C:5](=[CH:6][N:2]=[CH:6][CH:5]([CH2:8][CH3:9])[CH2:3][CH3:4])[CH2:8][CH3:9])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
215 g
Type
reactant
Smiles
C(C)C(C=O)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the heterogeneous mixture was stirred for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting organic layer was separated
CUSTOM
Type
CUSTOM
Details
after drying
DISTILLATION
Type
DISTILLATION
Details
slowly distilled at atmospheric pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)C(CC)=CN=CC(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 148.8 g
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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